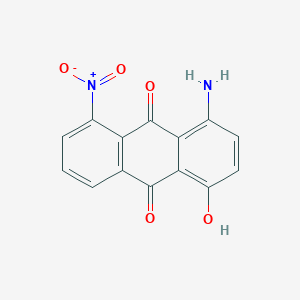

1-Hydroxy-4-amino-5-nitroanthraquinone

Description

Contextual Significance of Anthraquinone (B42736) Derivatives in Scientific Disciplines

The significance of anthraquinone derivatives is widespread and multidisciplinary. Historically, they were prized as natural dyes, but modern science has unlocked their potential in numerous other areas. nih.gov In medicine, certain derivatives form the backbone of important anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, which function by interacting with DNA and cellular enzymes. ontosight.ainih.gov Their unique electronic properties also make them suitable for applications in materials science, including the development of redox flow batteries for energy storage and as catalysts in industrial processes like the production of hydrogen peroxide. wikipedia.orgwikipedia.org The ability to modify the anthraquinone core with functional groups like hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) allows for the fine-tuning of their properties, including color, solubility, and biological activity, making them a versatile subject of ongoing research. numberanalytics.comliberty.edu

Rationale for In-Depth Investigation of 1-Hydroxy-4-amino-5-nitroanthraquinone

The specific compound, 1-Hydroxy-4-amino-5-nitroanthraquinone, presents a compelling case for detailed scientific inquiry due to its unique substitution pattern. The molecule integrates electron-donating groups (the hydroxyl and amino groups) and a potent electron-withdrawing group (the nitro group) onto the anthraquinone framework. This combination of functional groups is known to create complex intramolecular interactions that can significantly influence the molecule's electronic structure, spectroscopic behavior, and reactivity.

The presence of these specific groups suggests potential applications as a specialized dye or pigment, as the interplay between the donor and acceptor groups can lead to distinct coloration. liberty.edu Furthermore, the structural motifs are found in compounds with noted biological activity, suggesting that a thorough investigation could reveal novel properties relevant to medicinal chemistry. ontosight.airesearchgate.net Understanding the synthesis, structure, and properties of this particular derivative provides valuable data for the broader design and development of new functional materials and therapeutic agents based on the anthraquinone scaffold.

Scope and Research Objectives

The primary objective of this research focus is to characterize 1-Hydroxy-4-amino-5-nitroanthraquinone comprehensively. This involves:

Establishing its fundamental chemical and physical properties.

Analyzing its spectroscopic signature to confirm its molecular structure and understand its electronic characteristics.

Investigating its behavior under chromatographic separation, a key aspect for its purification and analysis.

By systematically compiling this information, the research aims to provide a foundational dataset for this compound, facilitating its potential use in future synthetic applications and material science explorations. The scope is strictly limited to the chemical and physical characterization of the molecule itself.

Research Findings: Properties and Characterization

While specific experimental data for 1-Hydroxy-4-amino-5-nitroanthraquinone is limited in publicly available literature, its properties can be inferred from closely related, well-documented anthraquinone derivatives. The following tables present expected and known data for the target compound and its structural analogs.

Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior and potential applications. The table below outlines key identifiers and physical characteristics for 1-Hydroxy-4-amino-5-nitroanthraquinone and related structures.

| Property | 1-Hydroxy-4-amino-5-nitroanthraquinone | 1-Amino-4-hydroxyanthraquinone (B1669015) nih.govthermofisher.com | 1-Hydroxy-4-nitroanthraquinone chemicalbook.com | 1-Amino-5-nitroanthraquinone |

| Molecular Formula | C₁₄H₈N₂O₅ | C₁₄H₉NO₃ | C₁₄H₇NO₅ | C₁₄H₈N₂O₄ |

| Molecular Weight | 284.23 g/mol | 239.23 g/mol | 269.21 g/mol | 268.23 g/mol |

| Appearance | (Predicted) Colored Crystalline Solid | Dark brown to purple powder | (Not specified) | (Not specified) |

| IUPAC Name | 1-Amino-4-hydroxy-5-nitroanthracene-9,10-dione | 1-Amino-4-hydroxyanthracene-9,10-dione | 1-Hydroxy-4-nitroanthracene-9,10-dione | 1-Amino-5-nitroanthracene-9,10-dione |

Data for the primary compound of interest is predicted based on its structure, while data for related compounds is sourced from existing literature.

Spectroscopic Data

| Spectroscopic Technique | Expected Observations for 1-Hydroxy-4-amino-5-nitroanthraquinone |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations (~3300-3500 cm⁻¹) from the amino group. - O-H stretching vibration from the hydroxyl group. - Asymmetric and symmetric N-O stretching (~1520 cm⁻¹ and ~1340 cm⁻¹) from the nitro group. - C=O stretching from the quinone system (~1630-1670 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to its molecular weight (284.23 m/z). - Predictable fragmentation patterns involving the loss of NO₂, CO, and other small fragments. |

| ¹H NMR Spectroscopy | - Aromatic protons with distinct chemical shifts influenced by the electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups. - Signals for the amine and hydroxyl protons, which may be broad and exchangeable. |

| ¹³C NMR Spectroscopy | - Resonances for the carbonyl carbons (~180-190 ppm). - Distinct signals for the aromatic carbons, with shifts determined by the attached functional groups. |

This table outlines the expected spectral features based on the functional groups present in 1-Hydroxy-4-amino-5-nitroanthraquinone.

Chromatographic Behavior

Chromatographic techniques are essential for the separation and purification of anthraquinone derivatives. karger.comrsc.org The polarity introduced by the hydroxyl, amino, and nitro groups makes 1-Hydroxy-4-amino-5-nitroanthraquinone suitable for analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). rsc.orgnih.gov

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used for HPLC, while silica (B1680970) gel plates are standard for TLC analysis of polar anthraquinones. researchgate.net

Mobile Phase: A mixture of polar organic solvents (like methanol (B129727) or acetonitrile) and water, often with an acid modifier (like formic or acetic acid), is typically employed to achieve effective separation. researchgate.net The specific retention time or Rf value would depend on the exact conditions used.

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O5 |

|---|---|

Molecular Weight |

284.22 g/mol |

IUPAC Name |

4-amino-1-hydroxy-5-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8N2O5/c15-7-4-5-9(17)12-11(7)14(19)10-6(13(12)18)2-1-3-8(10)16(20)21/h1-5,17H,15H2 |

InChI Key |

LSXMQZYWXAOVJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N |

Origin of Product |

United States |

Synthesis and Methodological Advancements for 1 Hydroxy 4 Amino 5 Nitroanthraquinone and Analogues

Historical and Current Synthetic Routes for Anthraquinone (B42736) Nitration and Amination

The industrial production of aminoanthraquinones, which are crucial intermediates for dyes, has historically relied on two main starting materials: anthraquinone-1-sulfonic acid and 1-nitroanthraquinone (B1630840). mdpi.com While various synthetic routes have been developed from both precursors, the pathway beginning with nitration is often preferred in industry due to advantages in productivity, cost, and the availability of raw materials. mdpi.com

The direct nitration of anthraquinone is a foundational step in the synthesis of many of its derivatives. This electrophilic substitution reaction typically yields a mixture of isomers, which can be subsequently functionalized.

Historically, the nitration of anthraquinone was fraught with challenges, often producing impure products. Early methods resulted in 1-nitroanthraquinone contaminated with nearly 10% of diamino-compounds upon reduction, rendering it unsuitable for many applications without difficult and yield-reducing purification steps. googleapis.com Significant advancements have since been made, allowing for the production of high-purity 1-nitroanthraquinone.

Modern processes often employ concentrated nitric acid, sometimes in combination with sulfuric acid. googleapis.com A key finding was that nitric acid alone, even at cold temperatures (0-25°C), can nitrate (B79036) anthraquinone effectively, producing high-purity 1-nitroanthraquinone in yields of 95-99%. googleapis.com It is crucial to maintain the temperature below 40°C, as higher temperatures tend to promote the formation of dinitro compounds and other impurities. google.com

For the synthesis of dinitroanthraquinones, such as 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone, which can serve as precursors to the target molecule, nitration is carried out with a mixture of nitric and sulfuric acids. google.com The resulting dinitro isomers can then be separated and further functionalized. For instance, these dinitroanthraquinones can undergo selective reactions to introduce hydroxyl groups. google.com

The introduction of an amino group onto the anthraquinone ring is commonly achieved through ammonolysis, a reaction where an appropriate leaving group is displaced by ammonia (B1221849). This method is central to converting nitroanthraquinones into aminoanthraquinones. mdpi.com

The synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone via ammonolysis is a well-established industrial process. mdpi.comresearchgate.net The reaction typically involves treating 1-nitroanthraquinone with aqueous ammonia under elevated temperature and pressure. mdpi.com Traditional batch reactor processes often require high temperatures (130°C to 150°C) and a large excess of ammonia to achieve a practical conversion rate, which presents challenges related to safety and ammonia recovery. mdpi.com

More recent advancements have utilized continuous-flow methods to perform high-temperature ammonolysis more safely and efficiently. mdpi.com This approach allows for better control over reaction parameters, leading to optimized yields and reduced reaction times. For example, an ~88% yield of 1-aminoanthraquinone can be achieved at 213°C with a residence time of just 4.3 minutes in a continuous-flow system. mdpi.comresearchgate.net This process demonstrates a significant improvement over conventional batch methods. During ammonolysis, side reactions can occur, including the formation of byproducts through intermolecular condensation or hydroxylation of the starting nitroanthraquinone. mdpi.com

Introducing hydroxyl groups is a critical step for synthesizing hydroxyanthraquinone derivatives. Several strategies exist, often involving the conversion of other functional groups already present on the anthraquinone core.

One effective method involves the partial replacement of a nitro group in dinitroanthraquinones. For example, 1-hydroxy-5-nitroanthraquinone can be prepared by reacting 1,5-dinitroanthraquinone with an alkaline compound, such as potassium hydroxide (B78521) or magnesium oxide, in a polar aprotic solvent like N-methylpyrrolidone or sulpholane. google.com This nucleophilic aromatic substitution proceeds by replacing one of the nitro groups with a hydroxyl group.

Another innovative route combines reduction and hydroxylation in a single process. It has been demonstrated that 1-amino-4-hydroxyanthraquinone (B1669015) can be synthesized directly from 1-nitroanthraquinone through catalytic hydrogenation. google.com This process is carried out in concentrated sulfuric acid (85% to 100%) at temperatures between 60°C and 125°C under hydrogen pressure, using a catalyst such as platinum or palladium that remains active in the strong acid medium. google.com This method provides a direct and economical procedure for obtaining the valuable 1-amino-4-hydroxyanthraquinone intermediate.

Optimized Reaction Conditions and Process Parameters

The efficiency, selectivity, and safety of synthesizing substituted anthraquinones are highly dependent on the careful control of reaction conditions. Key parameters include temperature, pressure, solvent systems, and molar ratios of reactants.

Temperature is a critical parameter in nearly all synthetic steps. In the nitration of anthraquinone, maintaining a temperature below 40°C (ideally between 20-25°C) when using nitric acid alone is essential to selectively produce 1-nitroanthraquinone and avoid the formation of dinitro byproducts. googleapis.comgoogle.com Conversely, isothermal nitration at higher temperatures (40°C to 70°C) can be employed to achieve mononitration when using a large excess of nitric acid. google.com

For ammonolysis , high temperatures are necessary to achieve a reasonable reaction rate. In batch processes, this is typically 130-150°C. mdpi.com In more advanced continuous-flow systems, temperatures can be raised to around 213°C, which, combined with high pressure (e.g., 1000 psi), significantly shortens the required reaction time from hours to minutes. mdpi.comresearchgate.net

The choice of solvent is also crucial. While nitration can be performed using concentrated nitric acid as both the reagent and solvent, other syntheses benefit from specific solvent systems. The synthesis of anthraquinone derivatives via Friedel-Crafts reactions has been shown to be highly efficient in water when catalyzed by alum, offering a green and mild alternative to conventional organic solvents. tandfonline.com In hydroxylation reactions where dinitroanthraquinones are converted to nitro-hydroxy-anthraquinones, polar aprotic solvents like N-methylpyrrolidone and sulpholane are effective. google.com

The table below summarizes optimized conditions for key synthetic reactions.

Catalysts play a pivotal role in directing the synthesis of anthraquinone derivatives, enhancing reaction rates, and improving selectivity. The choice of catalyst depends on the specific transformation being performed.

In the broader synthesis of the anthraquinone skeleton itself, such as through Friedel-Crafts reactions of phthalic anhydride (B1165640) and substituted benzenes, catalysts like alum (KAl(SO₄)₂·12H₂O) have been identified as highly effective. tandfonline.com Alum offers an inexpensive, non-toxic, and efficient option, particularly in aqueous media, representing a significant advancement in green chemistry. tandfonline.com

For the specific functionalization of the anthraquinone core, hydrogenation catalysts are critical. In the direct conversion of 1-nitroanthraquinone to 1-amino-4-hydroxyanthraquinone, catalysts from the platinum and palladium groups are essential. google.com These catalysts must be robust enough to maintain their activity in the highly corrosive concentrated sulfuric acid medium required for the reaction. The catalyst facilitates the reduction of the nitro group to an amino group while also promoting the introduction of a hydroxyl group onto the ring. google.com

In other amination strategies, such as the direct amination of hydroxyanthraquinones, catalysts like diacetoxyiodobenzene (B1259982) [PhI(OAc)₂] have been used to achieve selective substitution. mdpi.com The development of catalyst- and solvent-free methods for certain transformations, such as the condensation of aminoanthraquinones with other reagents, also represents a significant methodological advancement toward more sustainable synthetic protocols. researchgate.net

The table below details the application of various catalysts in the synthesis of anthraquinone and its derivatives.

Continuous-Flow Synthesis Methodologies and Efficiency Enhancements

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of anthraquinone derivatives, offering substantial benefits over traditional batch processing. researchgate.net The use of microreactors provides superior heat and mass transfer, precise control over reaction parameters, and inherently safer operating conditions, which is particularly crucial for potentially hazardous reactions like ammonolysis or nitration that are often exothermic and conducted at high temperatures and pressures. researchgate.netmdpi.com

A pertinent example is the high-temperature ammonolysis of 1-nitroanthraquinone to produce 1-aminoanthraquinone, a structurally related precursor. mdpi.com In a continuous-flow system, parameters such as reaction temperature, residence time, and molar ratio of reactants can be meticulously controlled to maximize yield and minimize byproduct formation. researchgate.netmdpi.com Research has shown that optimizing these conditions can lead to significant efficiency gains. mdpi.com For instance, a yield of approximately 88% for 1-aminoanthraquinone was achieved with a residence time of just 4.3 minutes at 213°C. mdpi.com This represents a dramatic improvement in productivity and safety compared to conventional batch methods. researchgate.net

The reliability of such processes has been confirmed through extended stability tests, demonstrating consistent yield and conversion rates over several hours of continuous operation. mdpi.com The kinetic behavior of these reactions can also be effectively studied in continuous-flow mode, providing valuable data for reactor design and process optimization. researchgate.netmdpi.com

| Parameter | Optimized Value | Outcome |

|---|---|---|

| Temperature | 213 °C | Yield of ~88% |

| Residence Time (RT) | 4.3 min | |

| Molar Ratio (Ammonia:Substrate) | 4.5 | |

| Conversion of 1-Nitroanthraquinone | 98.4% | High substrate conversion |

Derivatization Strategies and Analogue Synthesis

The functionalization of the anthraquinone scaffold is a key strategy for modulating its chemical and biological properties. This involves introducing a variety of functional groups at different positions on the core structure and synthesizing structurally related analogues with novel characteristics.

The anthraquinone core can be readily functionalized through various chemical transformations. A common starting material for such modifications is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which allows for nucleophilic substitution of the bromine atom. nih.gov This approach has been used to synthesize a wide range of 4-substituted 1-amino-9,10-anthraquinones. nih.gov

For example, reacting bromaminic acid with primary aliphatic amines in the presence of copper(II) and iron(II) salts as catalysts yields various 1,4-diaminoanthraquinone (B121737) derivatives. nih.gov This method has been successfully applied to introduce moieties containing hydroxyl groups, such as in the synthesis of 1-amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, which was obtained in a 96% yield. nih.gov Other modifications include the introduction of aryl substituents via Suzuki-Miyaura cross-coupling reactions on di-bromo anthraquinone derivatives, leading to the formation of 2,4-diaryl-1-hydroxyanthraquinones. nih.gov Further, the synthesis of anthraquinone-based benzenesulfonamide (B165840) derivatives has been achieved by converting anthraquinone-2-carboxylic acid into an isothiocyanate intermediate, which is then reacted with various anilines. nih.gov

The synthesis of analogues extends beyond simple functional group introduction to the creation of more complex, structurally related molecules. One approach involves the amination of 1,4-dihydroxyanthraquinone (quinizarin) and its derivatives. mdpi.com Quinizarin can first be modified through reduction, methylation, or acylation, and the resulting intermediates are then treated with an amine, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate to produce various aminoanthraquinone derivatives. mdpi.com

More complex dimeric structures can be assembled using modern coupling techniques. For instance, the Stille coupling reaction between a stannylated anthraquinone and a juglone (B1673114) derivative has been used to synthesize complex natural product analogues. nih.gov Another strategy involves the condensation of 1,4-dihydroxyanthraquinone with aliphatic or aromatic amines in the presence of N-methyl-2-pyrrolidone to prepare various 1-amino-4-hydroxyanthraquinones. google.com These methods showcase the versatility of the anthraquinone core in constructing a diverse library of related compounds. mdpi.comnih.govgoogle.com

Controlling the position of substituents on the anthraquinone ring, or regioselectivity, is a critical challenge in the synthesis of complex analogues. The inherent reactivity of the aromatic system can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. orgchemres.org

Significant advancements in controlling regioselectivity have been achieved through both enzymatic and chemical methods. In biosynthesis, enzymes exhibit remarkable control over reaction outcomes. For example, different non-heme iron dioxygenases can catalyze distinct C4a–C10 (C4a-selective) or C10a–C10 (C10a-selective) bond cleavages of anthraquinone hydroquinone (B1673460) intermediates. nih.govrsc.org This enzymatic selectivity, which can be altered through directed protein evolution, dictates the final structure of the resulting xanthone (B1684191) products. nih.govrsc.orgresearchgate.net This highlights the potential of synthetic biology to generate specific, highly tailored molecules. rsc.org

From a chemical synthesis perspective, issues with regioselectivity are often encountered in electrophilic nitration, which can produce a mixture of isomers. orgchemres.org Developing methods for regioselective nitration is therefore of considerable importance. orgchemres.org One approach to control the position of substitution involves the use of transition metal complexes to alter the reactivity of the aromatic rings, although specific applications to 1-Hydroxy-4-amino-5-nitroanthraquinone are not detailed in the provided sources.

Green Chemistry Approaches in 1-Hydroxy-4-amino-5-nitroanthraquinone Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of anthraquinones. ijesrr.orgpaperpublications.org This shift is driven by the need for more sustainable and environmentally responsible chemical manufacturing. ijesrr.org

Key strategies in green organic synthesis include the use of safer solvents, renewable feedstocks, and efficient, often catalytic, reactions. ijesrr.orgnih.gov Water is an ideal green solvent, and its use has been demonstrated in the highly chemo- and regioselective reduction of 1-nitroanthraquinone to 1-aminoanthraquinone using sodium hydrosulfide (B80085) (NaHS). This protocol is clean, operationally simple, and suitable for industrial-scale production.

Another green approach is the development of one-pot, scalable methods. For instance, a green synthesis for a highly water-soluble anthraquinone derivative was developed from 1,8-dihydroxyanthraquinone for use in aqueous redox flow batteries. rsc.org The use of solid-state reactions or solvent-free conditions also aligns with green chemistry principles. ijesrr.org For example, the Friedel-Crafts reaction to produce anthraquinone derivatives can be performed under solvent-free conditions using solid acid catalysts, which can be regenerated and reused, minimizing waste. The transition to these greener methods represents a significant step towards making the synthesis of anthraquinone derivatives more sustainable. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 4 Amino 5 Nitroanthraquinone

Elucidation of Reaction Mechanisms

The chemical behavior of 1-Hydroxy-4-amino-5-nitroanthraquinone is dictated by the interplay of its anthraquinone (B42736) core and its distinct functional groups: a hydroxyl (-OH), an amino (-NH2), and a nitro (-NO2) group. These substituents significantly influence the electron distribution within the aromatic system, governing its reactivity in various chemical transformations.

The anthraquinone skeleton, due to the deactivating effect of its two carbonyl groups, is generally resistant to electrophilic substitution but is susceptible to nucleophilic substitution, particularly when activated by strong electron-withdrawing groups. colab.ws In 1-Hydroxy-4-amino-5-nitroanthraquinone, the nitro group at the C-5 position is a powerful electron-withdrawing group, which activates the anthraquinone ring system towards nucleophilic attack.

The presence of a nitro group in the α-position (like C-5) of an anthraquinone can facilitate the substitution of other groups on the ring. colab.ws For instance, studies on related nitroanthraquinones have shown that the nitro group itself can be displaced by a nucleophile under specific conditions. In the synthesis of 1-aminoanthraquinone (B167232), a common industrial route involves the ammonolysis of 1-nitroanthraquinone (B1630840), where the nitro group is replaced by an amino group. mdpi.com This reaction often requires high temperatures and pressures and can be influenced by the presence of solvents and the molar ratio of the reactants. mdpi.com

The redox chemistry of 1-Hydroxy-4-amino-5-nitroanthraquinone is characterized by two primary electroactive moieties: the anthraquinone quinone/hydroquinone (B1673460) system and the nitro group.

The anthraquinone core undergoes a well-defined, reversible two-electron, two-proton reduction to form the corresponding hydroquinone. bohrium.comresearchgate.net This process is fundamental to the electrochemical behavior of many anthraquinone derivatives. The exact redox potential for this transformation is highly sensitive to the nature and position of the substituents on the aromatic rings. researchgate.netjku.at Electron-donating groups like -OH and -NH2 generally lower the reduction potential, while electron-withdrawing groups like -NO2 increase it. researchgate.net

The nitroanthraquinone moiety introduces a second redox-active site. The nitro group typically undergoes an irreversible reduction to a hydroxylamine, which can then be reversibly oxidized to a nitroso compound. bohrium.com This multi-step electron transfer process is distinct from the quinone reduction. Studies on 3-nitrophenyl-labeled nucleosides have shown an irreversible reduction of the nitro group at approximately -0.45 V, followed by a reversible oxidation of the resulting hydroxylamine to the nitroso derivative near 0.0 V. bohrium.com

Table 1: Redox Processes in Anthraquinone Derivatives

| Moiety | Redox Process | Reversibility | Key Features |

|---|---|---|---|

| Anthraquinone Core | Quinone to Hydroquinone | Reversible | Two-electron, two-proton transfer. Potential is substituent-dependent. bohrium.comresearchgate.net |

| Nitro Group | Nitro to Hydroxylamine | Irreversible | Multi-electron reduction. bohrium.com |

| Hydroxylamine Group | Hydroxylamine to Nitroso | Reversible | Follows the initial irreversible reduction of the nitro group. bohrium.com |

This table provides an interactive summary of the redox behaviors discussed.

Anthraquinone-based compounds, particularly dyes, are known for their resistance to natural degradation due to their stable aromatic structure. acs.org However, they are susceptible to degradation by highly reactive species such as hydroxyl radicals (•OH). These radicals are the primary oxidizing agents in advanced oxidation processes (AOPs) used for wastewater treatment. researchgate.net

The degradation of the anthraquinone structure by hydroxyl radicals is initiated by the electrophilic addition of •OH to the aromatic rings. This attack disrupts the aromaticity and leads to the formation of hydroxylated intermediates. scielo.br The presence of electron-donating groups like amino and hydroxyl groups can direct the hydroxyl radical attack to specific positions on the rings. nih.gov

Subsequent reactions can lead to the opening of the aromatic rings, breaking down the chromophoric structure and thus causing decolorization. researchgate.net The complete mineralization of the compound into carbon dioxide, water, and inorganic ions is the ultimate goal of such degradation processes. nih.gov The degradation pathway can be complex, involving multiple intermediate products before complete breakdown is achieved. researchgate.net The efficiency of this degradation is influenced by factors such as pH, temperature, and the concentration of the oxidizing agents. nih.govresearchgate.net Iron(III)-anthraquinone complexes have also been studied for their ability to produce hydroxyl radicals, suggesting that the presence of metal ions can play a role in the degradation mechanism. nih.gov

Intermolecular Interactions and Complexation Studies

The molecular structure of 1-Hydroxy-4-amino-5-nitroanthraquinone features multiple functional groups capable of acting as hydrogen bond donors and acceptors. These are the hydroxyl (-OH) group, the amino (-NH2) group, the carbonyl (-C=O) groups, and the nitro (-NO2) group.

Intramolecular Hydrogen Bonding: Strong intramolecular hydrogen bonds are expected to form within the molecule. Specifically, a hydrogen bond can occur between the hydrogen of the C1-hydroxyl group and the oxygen of the peri-positioned C9-carbonyl group. A similar intramolecular hydrogen bond can form between a hydrogen atom of the C4-amino group and the same C9-carbonyl oxygen. These interactions contribute to the planarity and rigidity of the molecule.

Intermolecular Hydrogen Bonding: The compound can also participate in extensive intermolecular hydrogen bonding. The -NH2 and -OH groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. This allows for the formation of hydrogen-bonded networks between adjacent molecules in the solid state, influencing crystal packing and physical properties like melting point and solubility. In solution, these groups can form hydrogen bonds with solvent molecules.

1-Hydroxy-4-amino-5-nitroanthraquinone possesses several potential coordination sites, making it a versatile ligand for metal ions. The chelation can occur through various combinations of its functional groups. The primary binding sites are typically the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the amino group, which can form stable chelate rings with a metal center. nih.govscispace.com

Additionally, the carbonyl oxygens and the oxygens of the nitro group can also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as bridging ligands. nih.gov The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants. rsc.org

Studies on similar ligands, such as those derived from pyrimidine-2-thione containing both hydroxyl and amino groups, show that they often act as bidentate chelating agents via the deprotonated hydroxyl oxygen and an amino nitrogen. nih.govscispace.com The coordination of metal ions to such organic ligands can significantly alter their chemical and physical properties. It has been observed that metal complexation can enhance the biological activity of certain organic compounds. nih.govjchemrev.com Depending on the metal ion and coordination geometry, the resulting complexes can adopt various structures, such as octahedral or square planar. nih.govscispace.com

Table 2: Potential Metal Coordination Sites

| Functional Group | Atom | Role in Coordination |

|---|---|---|

| Hydroxyl | Oxygen | Primary chelation site (upon deprotonation) nih.govscispace.com |

| Amino | Nitrogen | Primary chelation site nih.govscispace.com |

| Carbonyl | Oxygen | Possible secondary coordination or bridging site nih.gov |

| Nitro | Oxygen | Possible secondary coordination or bridging site nih.gov |

This table interactively displays the potential sites for metal ion coordination on the molecule.

Stability and Transformation Pathways under Various Conditions

The stability of 1-hydroxy-4-amino-5-nitroanthraquinone is dictated by the interplay of its functional groups—the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group—on the anthraquinone core. These substituents influence the molecule's susceptibility to photochemical, electrochemical, and thermal degradation.

Photochemical Degradation Mechanisms

The photochemical degradation of organic dyes is a complex process initiated by the absorption of light, which excites the molecule to a higher energy state. From this excited state, the molecule can undergo various reactions leading to its decomposition. For 1-hydroxy-4-amino-5-nitroanthraquinone, several photochemical degradation mechanisms can be postulated based on studies of similar compounds.

One probable pathway involves the photoreduction of the nitro group . Upon excitation, the nitro group can be reduced to a nitroso, hydroxylamino, or ultimately an amino group. This process can significantly alter the chromophore and lead to decolorization of the dye.

Another key mechanism is the generation of reactive oxygen species (ROS) , such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂). The excited dye molecule can transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer reactions to produce superoxide radicals. These highly reactive species can then attack the anthraquinone nucleus, leading to hydroxylation, ring cleavage, and eventual mineralization into smaller organic molecules, CO₂, and H₂O.

Table 1: Postulated Photochemical Degradation Products of 1-Hydroxy-4-amino-5-nitroanthraquinone

| Potential Degradation Product | Formation Pathway |

| 1-Hydroxy-4,5-diaminoanthraquinone | Photoreduction of the nitro group |

| Phthalic acid | Oxidative cleavage of the anthraquinone ring |

| Benzoic acid derivatives | Further degradation of ring cleavage products |

| Short-chain organic acids (e.g., oxalic acid, formic acid) | Advanced oxidation of intermediates |

| Carbon dioxide and Water | Complete mineralization |

Electrochemical Oxidation and Reduction Pathways

The electrochemical behavior of 1-hydroxy-4-amino-5-nitroanthraquinone is characterized by both oxidation and reduction processes involving its various functional groups and the anthraquinone core.

Reduction Pathways: The most facile reduction process is expected to be the reduction of the nitro group . In aprotic media, this typically occurs in a stepwise manner, first forming a radical anion, followed by the formation of the nitroso and then the hydroxylamine derivative. In protic media, the reduction can proceed further to form the corresponding amine (1-hydroxy-4,5-diaminoanthraquinone).

The quinone moiety of the anthraquinone structure is also electrochemically active and can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. The presence of electron-donating amino and hydroxyl groups generally facilitates this reduction.

Oxidation Pathways: The oxidation of the amino and hydroxyl groups is the most likely electrochemical oxidation pathway. The amino group can be oxidized to a radical cation, which can then undergo further reactions such as dimerization or reaction with solvent molecules. Similarly, the hydroxyl group can be oxidized to a phenoxy radical. These oxidation processes can lead to polymerization or degradation of the molecule.

Table 2: Potential Electrochemical Reactions of 1-Hydroxy-4-amino-5-nitroanthraquinone

| Electrochemical Process | Reaction Description | Potential Products |

| Reduction | Stepwise reduction of the nitro group | Nitroso, hydroxylamino, and amino derivatives |

| Reduction of the quinone system | Hydroquinone form of the molecule | |

| Oxidation | Oxidation of the amino group | Radical cations, dimers, polymerized products |

| Oxidation of the hydroxyl group | Phenoxy radicals, quinone-like structures |

Thermal Decomposition Processes and Products

The thermal stability of 1-hydroxy-4-amino-5-nitroanthraquinone is influenced by the presence of the nitro group, which is known to be a thermally labile functional group. The decomposition of nitroaromatic compounds often proceeds through complex, exothermic reactions.

The initial step in the thermal decomposition is likely the homolytic cleavage of the C-NO₂ bond , generating an aryl radical and nitrogen dioxide (NO₂). The released NO₂ can then act as an oxidant, leading to further degradation of the molecule and the formation of various gaseous products.

Another potential initial step is an intramolecular rearrangement , where the nitro group interacts with the adjacent amino or hydroxyl group, leading to the formation of new heterocyclic structures before fragmentation.

The decomposition of the anthraquinone core at higher temperatures would lead to the formation of smaller aromatic fragments, polycyclic aromatic hydrocarbons (PAHs), and eventually, carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Table 3: Hypothetical Thermal Decomposition Products of 1-Hydroxy-4-amino-5-nitroanthraquinone

| Decomposition Stage | Temperature Range | Potential Products |

| Initial Decomposition | Lower | Aryl radicals, Nitrogen dioxide (NO₂) |

| Rearranged heterocyclic intermediates | ||

| Secondary Decomposition | Intermediate | Smaller aromatic fragments (e.g., benzene, phenol derivatives) |

| Polycyclic aromatic hydrocarbons (PAHs) | ||

| Final Decomposition | Higher | Carbon monoxide (CO), Carbon dioxide (CO₂) |

| Nitrogen oxides (NOx), Water (H₂O) |

Advanced Analytical Spectroscopic Characterization of 1 Hydroxy 4 Amino 5 Nitroanthraquinone

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 1-Hydroxy-4-amino-5-nitroanthraquinone.

The FT-IR and Raman spectra of 1-Hydroxy-4-amino-5-nitroanthraquinone are expected to exhibit characteristic bands corresponding to its principal functional groups: hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and the anthraquinone (B42736) core.

For the analogue 1-amino-4-hydroxyanthraquinone (B1669015), FT-IR spectra show a peak at 3431 cm⁻¹ attributed to N-H bond stretching and a peak at 3300 cm⁻¹ for the O-H bond stretching. acs.org The region between 1625 cm⁻¹ and 1537 cm⁻¹ in the spectrum of a Co(III) complex of this analogue is assigned to stretching from the free carbonyl and C=C bonds, or a combination thereof. acs.orgnih.gov

The introduction of a nitro group is expected to give rise to strong and characteristic absorption bands. Aromatic nitro compounds typically display an asymmetric N-O stretching vibration in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com These bands are often intense in the infrared spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com

The anthraquinone skeleton itself presents a complex series of vibrations. The C=O stretching of the quinone system typically appears in the 1680-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3300 |

| Amino (-NH₂) | N-H Stretch | ~3431 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550-1475 |

| Symmetric N-O Stretch | 1360-1290 | |

| Carbonyl (C=O) | C=O Stretch | 1680-1640 |

| Aromatic Ring | C=C Stretch | 1600-1400 |

Data for -OH and -NH₂ groups are based on the analogue 1-amino-4-hydroxyanthraquinone.

For 1-Hydroxy-4-amino-5-nitroanthraquinone, intramolecular hydrogen bonding between the hydroxyl and amino groups with the adjacent carbonyl groups is expected, which would influence the vibrational frequencies of these groups. This can lead to a broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers. The conformation of the nitro group relative to the aromatic ring will also affect its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon and proton framework of 1-Hydroxy-4-amino-5-nitroanthraquinone.

The ¹H NMR spectrum will provide information on the chemical environment of the protons in the molecule. The aromatic protons on the anthraquinone core are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the protons on their respective rings, causing them to appear at a relatively higher field (lower ppm) compared to the unsubstituted regions. Conversely, the electron-withdrawing nitro and carbonyl groups will deshield the neighboring protons, shifting their signals to a lower field (higher ppm).

The protons of the amino group (-NH₂) and the hydroxyl group (-OH) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The anthraquinone skeleton has 14 carbon atoms, and due to the substitution pattern, a distinct signal for each carbon is anticipated. The carbonyl carbons of the quinone are expected to be the most downfield, typically resonating in the range of 180-190 ppm. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NH₂, and C-NO₂) will also be significantly deshielded. The remaining aromatic carbons will appear in the approximate range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 180-190 |

| Aromatic (C-O, C-N) | 140-160 |

| Aromatic (C-NO₂) | 140-150 |

| Aromatic (C-C, C-H) | 110-140 |

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between protons and quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbons bearing the substituents. These correlations would be crucial in confirming the substitution pattern on the anthraquinone core.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of 1-Hydroxy-4-amino-5-nitroanthraquinone can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For anthraquinone derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands in the 220–500 nm range. nih.gov These bands arise from π → π* and n → π* electronic transitions within the conjugated system of the anthraquinone core. nih.govlibretexts.org The core structure itself acts as the primary chromophore, while the substituents significantly modulate the absorption characteristics.

The spectra of substituted anthraquinones generally display about four π → π* absorption bands between 220 and 350 nm and a less intense n → π* absorption band at longer wavelengths, often near 400 nm. nih.gov The presence of electron-donating and electron-withdrawing groups on the anthraquinone skeleton, as seen in 1-Hydroxy-4-amino-5-nitroanthraquinone, leads to a more complex spectrum with distinct charge-transfer (CT) characteristics.

Analysis of Chromophoric and Auxochromic Effects

The color and electronic absorption properties of 1-Hydroxy-4-amino-5-nitroanthraquinone are dictated by the interplay between its chromophore and various auxochromes.

Chromophore : The fundamental chromophore is the 9,10-anthraquinone skeleton. This extended π-system is responsible for the compound's ability to absorb light in the UV and visible regions. nih.gov

Auxochromes : The hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) groups attached to the anthraquinone core function as powerful auxochromes. These groups alter the wavelength and intensity of the absorption maxima of the parent chromophore. nih.govnih.gov

Hydroxyl (-OH) and Amino (-NH₂) Groups : Both the hydroxyl group at position 1 and the amino group at position 4 are strong electron-donating groups (EDGs). Through resonance, they increase the electron density of the aromatic system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in a bathochromic shift (a shift to longer wavelengths), pushing the absorption bands from the UV into the visible region. The formation of intramolecular hydrogen bonds, for instance between the C9=O and the 1-OH group, also influences the electronic structure and spectral properties. researchgate.net

Nitro (-NO₂) Group : The nitro group at position 5 is a strong electron-withdrawing group (EWG). This group, in conjunction with the electron-donating amino and hydroxyl groups, creates a significant intramolecular charge-transfer (ICT) system. This ICT character is a primary contributor to the color of the compound, often resulting in a broad and intense absorption band in the visible region.

The combination of strong EDGs and a strong EWG on the same anthraquinone framework enhances the polarization of the π-electron system, leading to intense absorption at longer wavelengths and giving the compound its distinct color.

Solvent Effects on Absorption Spectra

The UV-Vis absorption spectrum of 1-Hydroxy-4-amino-5-nitroanthraquinone is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can differentially stabilize the ground state and the excited state of the molecule, leading to shifts in the absorption maxima (λmax). researchgate.netsemanticscholar.org

In nonpolar solvents, the absorption spectrum reflects the molecule's intrinsic electronic transitions. As the solvent polarity increases, the more polar excited state is often stabilized to a greater extent than the ground state, which can lead to a bathochromic (red) shift in π → π* transitions. Conversely, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. nih.gov

The specific shifts observed depend on the nature of the electronic transition and the type of interactions (e.g., dipole-dipole, hydrogen bonding) between the solute and solvent molecules. researchgate.netbiointerfaceresearch.com For molecules with strong intramolecular charge-transfer character, polar solvents can significantly influence the energy of the CT band.

| Solvent | Polarity/Type | Expected λmax Shift for ICT Band | Rationale |

|---|---|---|---|

| Hexane | Nonpolar | Reference (Hypsochromic relative to polar) | Minimal solute-solvent interactions; reflects intrinsic electronic structure. |

| Chloroform | Moderately Polar | Slight Bathochromic Shift | Moderate stabilization of the polar excited state. biointerfaceresearch.com |

| Acetone | Polar Aprotic | Bathochromic Shift | Stronger stabilization of the excited state due to higher polarity. researchgate.net |

| Ethanol | Polar Protic | Significant Bathochromic Shift | Strong stabilization of the excited state via polarity and hydrogen bonding. nih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | Strong Bathochromic Shift | High polarity strongly stabilizes the charge-transfer excited state. biointerfaceresearch.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of 1-Hydroxy-4-amino-5-nitroanthraquinone is C₁₄H₈N₂O₅, giving it a monoisotopic mass of approximately 296.04 Da.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The fragmentation pattern provides a structural fingerprint of the molecule. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group or its components. libretexts.orgnih.gov The anthraquinone core is known to fragment via sequential losses of carbon monoxide (CO) molecules. nih.gov

A plausible fragmentation pathway for 1-Hydroxy-4-amino-5-nitroanthraquinone would involve:

Formation of the molecular ion [C₁₄H₈N₂O₅]⁺˙ at m/z 296.

Initial loss of the nitro group, either as ·NO₂ (loss of 46 Da) to form an ion at m/z 250, or as ·NO (loss of 30 Da) followed by ·O (loss of 16 Da).

Subsequent and characteristic losses of neutral CO molecules (28 Da) from the quinone ring system. nih.gov

Fragmentation involving the hydroxyl and amino groups, although the loss of small neutral molecules like H₂O or HCN is less common in the initial fragmentation steps of the stable aromatic core.

| m/z | Proposed Ion Structure/Formula | Proposed Neutral Loss |

|---|---|---|

| 296 | [C₁₄H₈N₂O₅]⁺˙ (Molecular Ion) | - |

| 266 | [C₁₄H₈N₂O₄]⁺˙ | NO |

| 250 | [C₁₄H₈NO₃]⁺ | NO₂ |

| 238 | [C₁₃H₈N₂O₃]⁺˙ | CO from m/z 266 |

| 222 | [C₁₃H₈NO₂]⁺ | CO from m/z 250 |

| 194 | [C₁₂H₈NO]⁺ | CO from m/z 222 |

Hyphenated Techniques for Comprehensive Analysis

To analyze complex mixtures containing 1-Hydroxy-4-amino-5-nitroanthraquinone, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Given the polarity and relatively low volatility of substituted anthraquinones, LC-MS is generally the more suitable technique. A typical LC-MS analysis would involve:

Chromatographic Separation : A liquid chromatograph, often using a reverse-phase column (e.g., C18), separates the target compound from other components in the sample matrix based on its polarity. A gradient elution program with solvents like water, methanol (B129727), or acetonitrile (B52724) is commonly employed.

Ionization : The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds, as it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, preserving the molecular weight information.

Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, providing a mass spectrum for the separated compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, yielding structural information that confirms the compound's identity.

This approach allows for both the quantification and unambiguous identification of 1-Hydroxy-4-amino-5-nitroanthraquinone, even at trace levels within complex samples such as environmental extracts or dye mixtures.

Theoretical and Computational Chemistry Studies of 1 Hydroxy 4 Amino 5 Nitroanthraquinone

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental electronic properties of molecules. For a molecule like 1-Hydroxy-4-amino-5-nitroanthraquinone, such calculations would provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical stability and reactivity. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from the HOMO and LUMO energies, would further quantify the molecule's reactive nature. However, specific calculations for 1-Hydroxy-4-amino-5-nitroanthraquinone are not available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict spectroscopic properties such as UV-Vis and infrared spectra. These theoretical predictions can be correlated with experimental data to validate the computational models and provide a deeper understanding of the electronic transitions and vibrational modes of the molecule. For 1-Hydroxy-4-amino-5-nitroanthraquinone, such predictive studies and their experimental validation are currently absent from the literature.

Thermochemical Properties and Reaction Energetics

Quantum chemical calculations can be employed to determine various thermochemical properties, including the enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These data are essential for understanding the thermodynamics of reactions involving the compound. Furthermore, the energetics of potential reaction pathways can be investigated to predict reaction mechanisms and product distributions. As of now, no such thermochemical data or reaction energetic studies have been published for 1-Hydroxy-4-amino-5-nitroanthraquinone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Intramolecular Interactions

MD simulations could be used to explore the conformational landscape of 1-Hydroxy-4-amino-5-nitroanthraquinone. This would involve identifying the most stable conformations and understanding the intramolecular interactions, such as hydrogen bonding between the hydroxyl, amino, and nitro groups, which dictate the molecule's three-dimensional structure. This information is critical for understanding its biological activity and material properties. Regrettably, no conformational analysis of this specific molecule using MD simulations has been reported.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in different solvents would reveal how solvent-solute interactions affect the conformational preferences and dynamic properties of 1-Hydroxy-4-amino-5-nitroanthraquinone. Such studies are important for predicting its solubility and behavior in various chemical and biological systems. While general studies on solvent effects on anthraquinones exist, specific simulations for the title compound are not available. electrochemsci.org

Structure-Reactivity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physicochemical properties of chemical compounds based on their molecular structure. For complex molecules like 1-Hydroxy-4-amino-5-nitroanthraquinone, QSAR/QSPR can provide valuable insights.

In a typical QSAR study for a class of compounds like substituted anthraquinones, a dataset of molecules with known activities or properties is used to train a statistical model. The model then establishes a mathematical relationship between the molecular descriptors and the observed activity. This relationship can subsequently be used to predict the activity of new, untested compounds like 1-Hydroxy-4-amino-5-nitroanthraquinone. The development of robust QSAR models for anthraquinone (B42736) derivatives as inhibitors of specific enzymes, such as phosphoglycerate mutase 1 (PGAM1), has been reported, demonstrating good predictive abilities. nih.gov

Illustrative Data Table for QSAR/QSPR Descriptors:

| Descriptor Category | Potential Descriptors for 1-Hydroxy-4-amino-5-nitroanthraquinone | Predicted Influence on Properties |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, intermolecular interactions, spectral properties |

| Steric | Molecular volume, Surface area, Ovality | Binding affinity to biological targets, solubility |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Overall molecular shape and branching |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, reaction kinetics |

This table is illustrative and the specific values would need to be calculated using computational chemistry software.

Predictive modeling of chemical transformations for 1-Hydroxy-4-amino-5-nitroanthraquinone can be approached by studying the known reactivity of the anthraquinone core and the influence of its specific substituents. The presence of the amino, hydroxyl, and nitro groups introduces a range of potential reaction pathways.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the reaction mechanisms and predict the feasibility of various transformations. For example, DFT calculations have been used to study the formation of anthraquinone from the reaction of anthracene (B1667546) with NO2 on the surface of NaCl clusters. nih.gov This highlights the role of the environment and catalysts in the chemical transformations of the anthraquinone scaffold.

The amino and hydroxyl groups are activating, electron-donating groups that can direct electrophilic substitution to specific positions on the aromatic rings. Conversely, the nitro group is a strong deactivating, electron-withdrawing group. The interplay of these substituents will govern the reactivity of the molecule. For instance, the amino group could be susceptible to diazotization, while the hydroxyl group could undergo etherification or esterification. The nitro group could potentially be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule.

Illustrative Data Table for Predicted Reactivity:

| Reaction Type | Potential Transformation of 1-Hydroxy-4-amino-5-nitroanthraquinone | Computational Method for Prediction |

| Reduction | Reduction of the nitro group to an amino group. | DFT to calculate reaction energies and activation barriers. |

| Oxidation | Oxidation of the hydroquinone-like ring system. | Calculation of redox potentials using DFT. |

| Electrophilic Aromatic Substitution | Further substitution on the aromatic rings, directed by the existing functional groups. | Calculation of Fukui functions or mapping of the electrostatic potential to predict reactive sites. |

| Nucleophilic Aromatic Substitution | Displacement of the nitro group under certain conditions. | Modeling of the Meisenheimer complex intermediate using DFT. |

This table presents hypothetical transformations based on the functional groups present. Specific reaction conditions would be a critical factor.

Computational Studies on Interaction with Materials

The interaction of 1-Hydroxy-4-amino-5-nitroanthraquinone with various materials is a key area where computational studies can provide significant insights, particularly for applications in materials science, sensor technology, and catalysis.

Interaction with Graphene and Carbon Nanomaterials:

DFT studies have been conducted on the interaction of anthraquinone and its derivatives with graphene. rsc.org These studies reveal that anthraquinone can be functionalized onto graphene surfaces, which can be beneficial for applications such as battery electrodes. rsc.orgrsc.org The interaction is typically non-covalent, dominated by π-π stacking between the aromatic system of the anthraquinone and the graphene sheet. For 1-Hydroxy-4-amino-5-nitroanthraquinone, the presence of the polar amino and hydroxyl groups could lead to additional hydrogen bonding interactions with functionalized graphene or defects on the graphene surface, potentially influencing the adsorption geometry and strength. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule on the material surface.

Interaction with Metal Surfaces:

The interaction of anthraquinone derivatives with metal surfaces is relevant for applications in electrochemistry and catalysis. Studies have shown that anthraquinone derivatives can form self-assembled monolayers on gold surfaces. dtu.dk The nature of the interaction and the orientation of the molecule on the surface are influenced by the substituents. For 1-Hydroxy-4-amino-5-nitroanthraquinone, the amino and hydroxyl groups could act as anchoring points to the metal surface, in addition to the potential for the quinone oxygens to coordinate with surface atoms. DFT calculations can be used to determine the most stable adsorption sites, adsorption energies, and the electronic structure of the molecule-surface interface.

Illustrative Data Table for Interaction Energies:

| Material | Type of Interaction | Predicted Interaction Energy (Illustrative) | Key Contributing Factors |

| Graphene | π-π stacking, Hydrogen bonding | -1.5 to -2.5 eV | Van der Waals forces, electrostatic interactions from polar groups. |

| Gold (Au) | Chemisorption via N/O atoms | -2.0 to -4.0 eV | Covalent-like interactions between functional groups and the gold surface. |

| Silicon Dioxide (SiO2) | Physisorption, Hydrogen bonding | -0.5 to -1.5 eV | Hydrogen bonding between OH/NH2 groups and surface silanol (B1196071) groups. |

Note: The interaction energies presented are illustrative and would require specific DFT or MD calculations for 1-Hydroxy-4-amino-5-nitroanthraquinone.

Applications of 1 Hydroxy 4 Amino 5 Nitroanthraquinone in Non Biological/non Clinical Fields

Advanced Material Science Applications

Organic Electronics and Semiconductor Properties

Anthraquinone (B42736) derivatives are recognized for their roles in materials science due to their electron-deficient aromatic systems, which facilitate a variety of chemical modifications. The presence of both electron-donating (-NH2, -OH) and electron-withdrawing (-NO2) groups in 1-Hydroxy-4-amino-5-nitroanthraquinone can create a "push-pull" electronic structure. This configuration is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in determining the semiconducting properties of organic materials.

Luminophores and Optoelectronic Device Integration

The photophysical properties of anthraquinone derivatives are of significant interest for their application as luminophores in optoelectronic devices. The fluorescence and phosphorescence characteristics of these compounds are highly dependent on their molecular structure, including the nature and position of substituents.

The presence of amino and hydroxy groups on the anthraquinone skeleton is known to influence the luminescence properties. For instance, studies on related amino-anthraquinone chromophores have shown that the position of the amino-substitution can modulate the HOMO energy, thereby affecting the wavelength of the lowest energy absorption and emission. Research on other anthraquinone derivatives has demonstrated that they can exhibit fluorescence in the visible spectrum. The specific emission wavelengths and quantum yields are sensitive to the solvent environment and the presence of intramolecular hydrogen bonding, which is a possibility in 1-Hydroxy-4-amino-5-nitroanthraquinone due to the proximity of the hydroxyl and amino groups to the carbonyl functions. While detailed photophysical data for 1-Hydroxy-4-amino-5-nitroanthraquinone is scarce, the general luminescent properties of similar anthraquinones suggest its potential for use in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

Smart Materials and Stimuli-Responsive Systems

"Smart materials" are designed to respond to external stimuli, such as changes in pH, temperature, or light. The functional groups present in 1-Hydroxy-4-amino-5-nitroanthraquinone offer potential for creating stimuli-responsive systems. The amino group can be protonated or deprotonated in response to pH changes, which would alter the electronic and, consequently, the optical properties of the molecule. This could lead to colorimetric pH sensors.

Furthermore, the nitro group can be sensitive to redox reactions, potentially allowing the molecule to act as a redox-responsive switch. While specific research into the stimuli-responsive behavior of 1-Hydroxy-4-amino-5-nitroanthraquinone is not widely published, the inherent reactivity of its functional groups provides a foundation for its exploration in the development of smart materials for sensing and actuating applications.

Dye and Pigment Technologies

Anthraquinone derivatives have a long and established history as dyes and pigments, valued for their vibrant colors and good fastness properties. wikipedia.org 1-Hydroxy-4-amino-5-nitroanthraquinone, with its chromophoric and auxochromic groups, is expected to function as a disperse dye for synthetic fibers.

Advanced Dyeing Processes (e.g., Supercritical CO₂ Dyeing)

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally friendly alternative to water-based dyeing processes for synthetic fibers like polyester (B1180765). researchgate.net Disperse dyes, which are non-ionic and have low water solubility, are particularly well-suited for this technology. textilelearner.net The principle of scCO₂ dyeing relies on the ability of supercritical carbon dioxide to act as a solvent for the dye, allowing it to diffuse into the polymer matrix of the fiber.

The dyeing of polyester with disperse dyes in supercritical CO₂ is influenced by several factors, including temperature, pressure, and the solubility of the dye in the supercritical fluid. lookchem.commdpi.com Higher temperatures increase the energy of the dye molecules and swell the polyester fibers, facilitating dye penetration. textilelearner.nettextilelearner.net Increased pressure enhances the density of the scCO₂, which in turn increases the solubility of the disperse dye. lookchem.com Research on various anthraquinone dyes has shown their suitability for supercritical CO₂ dyeing, often resulting in excellent dye fixation and level dyeing properties. researchgate.netresearchgate.net While specific studies on 1-Hydroxy-4-amino-5-nitroanthraquinone in scCO₂ are limited, its classification as a disperse dye suggests its potential compatibility with this advanced, waterless dyeing technology.

Table 1: Typical Parameters for Supercritical CO₂ Dyeing of Polyester with Disperse Dyes

| Parameter | Typical Range | Effect on Dyeing |

|---|---|---|

| Temperature | 80 - 140 °C | Increases fiber swelling and dye diffusion |

| Pressure | 15 - 25 MPa | Increases CO₂ density and dye solubility |

| Dyeing Time | 30 - 120 minutes | Affects the extent of dye uptake |

Note: Optimal conditions can vary depending on the specific dye and substrate.

Coloration Mechanisms and Fastness Properties in Textile Applications

The coloration of polyester fibers with disperse dyes is a process of transferring the dye from the dyeing medium into the amorphous regions of the fiber. textilelearner.net In aqueous dyeing, this is typically achieved at high temperatures (around 130°C) or at lower temperatures with the use of a carrier. textilelearner.net The dye molecules, being hydrophobic, have a higher affinity for the polyester fiber than for the aqueous dye bath. textilelearner.net Once inside the fiber, the dye molecules are held in place by non-ionic forces such as van der Waals forces and hydrogen bonds. textilelearner.net

Table 2: General Fastness Properties of Anthraquinone Disperse Dyes on Polyester

| Fastness Test | Typical Rating (ISO 105) |

|---|---|

| Washing | 4-5 |

| Rubbing (Dry) | 4-5 |

| Rubbing (Wet) | 4-5 |

| Perspiration (Acidic) | 4-5 |

| Perspiration (Alkaline) | 4-5 |

Note: Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Development of Novel Colorants with Specific Spectral Characteristics

The structural framework of 1-Hydroxy-4-amino-5-nitroanthraquinone serves as a foundational chromophore for the synthesis of new colorants, particularly disperse dyes. The inherent color of this compound can be fine-tuned by chemical modifications, allowing for the creation of a diverse palette of shades with specific spectral properties. The amino and hydroxyl groups act as electron-donating moieties, while the nitro and quinone carbonyl groups are electron-withdrawing. This intramolecular charge-transfer character is fundamental to its color.

Research in dye chemistry has demonstrated that derivatives of amino-hydroxyanthraquinones are valuable for dyeing synthetic fibers. For instance, the modification of similar anthraquinone structures has led to the development of dyes with high light fastness and good dyeing properties on polylactide fibers. While specific spectral data for dyes directly synthesized from 1-Hydroxy-4-amino-5-nitroanthraquinone is not extensively detailed in publicly available literature, the general principles of anthraquinone dye chemistry suggest that derivatization of the amino group or displacement of the nitro group would lead to significant shifts in the absorption spectrum, enabling the production of a range of colors from red to blue.

Chemical Sensing and Detection Methodologies

The electroactive and chromophoric nature of the anthraquinone scaffold makes its derivatives promising candidates for the development of chemical sensors.

Chemodosimeters and Fluorescent Probes for Specific Analytes

While direct applications of 1-Hydroxy-4-amino-5-nitroanthraquinone as a chemodosimeter or fluorescent probe are not widely reported, the broader class of aminoanthraquinone derivatives has shown significant potential in this area. For example, a polymer derived from 1-amino-5-chloroanthraquinone (B91124) has been successfully utilized as a highly selective and ultrasensitive fluorescent chemosensor for the detection of ferric ions (Fe³⁺). researchgate.net The mechanism of sensing in such systems often involves the interaction of the analyte with the amino and carbonyl groups of the anthraquinone, leading to a measurable change in the fluorescence signal. The presence of the nitro and hydroxyl groups in 1-Hydroxy-4-amino-5-nitroanthraquinone could potentially be exploited to design probes for other specific analytes, as these groups can influence the electronic properties and binding sites of the molecule.

Electrochemical Sensors for Environmental Monitoring

The development of sensitive and selective electrochemical sensors is crucial for environmental monitoring. Anthraquinone derivatives are known to be electrochemically active and can be immobilized on electrode surfaces to facilitate the detection of various environmental pollutants. Although specific studies employing 1-Hydroxy-4-amino-5-nitroanthraquinone in electrochemical sensors are not prominent, the general principles of using functionalized anthraquinones are well-established. For instance, modified electrodes incorporating similar organic compounds have been used for the detection of species like 4-aminophenol. nih.gov The redox properties of the quinone moiety in 1-Hydroxy-4-amino-5-nitroanthraquinone could be harnessed for the development of sensors for a range of analytes through voltammetric techniques.

Industrial Intermediate Applications

Perhaps the most significant role of 1-Hydroxy-4-amino-5-nitroanthraquinone is as a versatile intermediate in the synthesis of more complex and high-value chemical products.

Precursor for the Synthesis of High-Value Anthraquinone Derivatives

This compound serves as a key starting material for a variety of valuable anthraquinone derivatives, particularly dyes. The amino, nitro, and hydroxyl groups offer multiple reaction sites for further chemical transformations. For example, the amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo-anthraquinone dyes. The nitro group can be reduced to an amino group, opening up further derivatization possibilities, or it can be substituted via nucleophilic aromatic substitution.

Patents and chemical literature describe numerous processes where substituted 1-amino-4-hydroxyanthraquinones are crucial intermediates in the production of disperse dyes for synthetic fibers like polyesters. google.com These dyes are valued for their brilliant shades and good fastness properties. The synthesis often involves the reaction of the amino group or the introduction of substituents onto the anthraquinone nucleus.

| Precursor Compound | Resulting High-Value Derivative Class | Key Transformation |

| 1-Aminoanthraquinone (B167232) (related compound) | Azo-anthraquinone disperse dyes | Diazotization and coupling |

| 1-Amino-4-hydroxyanthraquinone (B1669015) derivatives | Substituted disperse dyes | Further substitution on the aromatic rings |

| 1-Nitroanthraquinone (B1630840) (related precursor) | 1-Amino-4-hydroxyanthraquinone | Reduction and hydroxylation |

Role in Multi-Step Chemical Manufacturing Processes

In the broader context of industrial chemical manufacturing, 1-Hydroxy-4-amino-5-nitroanthraquinone is a vital link in a longer production chain. The synthesis of many commercial dyes and pigments involves a sequence of reactions where this compound is a key intermediate. For instance, the production of certain blue and red disperse dyes often starts with simpler anthraquinone precursors, which are then nitrated, aminated, and hydroxylated in a series of steps to yield compounds like 1-Hydroxy-4-amino-5-nitroanthraquinone. This intermediate is then subjected to further reactions to build the final complex dye molecule.

The manufacturing processes for many anthraquinone dyes are multi-step and require precise control of reaction conditions. The use of intermediates like 1-Hydroxy-4-amino-5-nitroanthraquinone allows for the modular construction of the final product, enabling the introduction of different functional groups to achieve the desired color, solubility, and fastness properties.

Environmental Transformation and Degradation Pathways of 1 Hydroxy 4 Amino 5 Nitroanthraquinone

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures designed to eliminate organic pollutants from water and wastewater by leveraging the high oxidative power of radical species. atlantis-press.com These methods are particularly effective for degrading complex and recalcitrant molecules like anthraquinone (B42736) dyes. atlantis-press.com AOPs, including those based on hydroxyl radicals, sulfate (B86663) radicals, ozone, and peroxide, can convert these organic compounds into simpler, less toxic molecules such as carbon dioxide and water. ekb.eg

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that are central to many AOPs, including the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ systems. atlantis-press.commdpi.com While direct studies on 1-Hydroxy-4-amino-5-nitroanthraquinone are limited, the degradation mechanism can be inferred from research on other complex aromatic compounds. The photocatalytic degradation of polycyclic aromatic hydrocarbons (PAHs) on titanium dioxide (TiO₂), for instance, is known to be initiated by hydroxyl radicals. scielo.br These radicals attack the aromatic structure, leading to the introduction of hydroxyl groups, ring cleavage, and eventual mineralization. scielo.br For 1-Hydroxy-4-amino-5-nitroanthraquinone, the •OH radicals would likely attack the anthraquinone nucleus and the amino group, initiating a cascade of oxidative reactions that break down the complex structure into smaller organic intermediates and, ultimately, CO₂, H₂O, and inorganic ions.